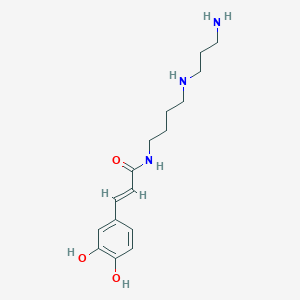

Caffeoylspermidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H25N3O3 |

|---|---|

Molecular Weight |

307.39 g/mol |

IUPAC Name |

(E)-N-[4-(3-aminopropylamino)butyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide |

InChI |

InChI=1S/C16H25N3O3/c17-8-3-10-18-9-1-2-11-19-16(22)7-5-13-4-6-14(20)15(21)12-13/h4-7,12,18,20-21H,1-3,8-11,17H2,(H,19,22)/b7-5+ |

InChI Key |

FVFDFXRLJHKPAH-FNORWQNLSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)NCCCCNCCCN)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)NCCCCNCCCN)O)O |

Origin of Product |

United States |

Natural Occurrence and Distribution of Caffeoylspermidines

Phytochemical Profiling of Caffeoylspermidine in Plant Species

The study of caffeoylspermidines in plants reveals a diverse and complex distribution, varying by plant species, organ, and even tissue. Advanced analytical techniques have enabled the identification and quantification of these compounds, shedding light on their natural roles.

Specific Plant Taxa and Genera

Caffeoylspermidines have been identified in a wide array of plant species. Notable examples include Lycium barbarum (goji berry), Malus domestica (apple), and Scopolia tangutica. researchgate.netnih.govnih.gov Research has shown that these plants are rich sources of various caffeoylspermidine derivatives.

In the Solanaceae family, Lycium barbarum is a particularly well-studied source of these compounds. researchgate.netnih.gov The fruits of this plant, commonly known as goji berries, contain a significant amount of dicaffeoylspermidine derivatives, which are considered major bioactive constituents. researchgate.net Similarly, Scopolia tangutica, another member of the Solanaceae family, has been found to contain various hydroxycinnamic acid amides, including those with a spermidine (B129725) core, in its roots. nih.govescholarship.org

The Rosaceae family, which includes the common apple (Malus domestica), also features plants containing these compounds. While the fruit is the most consumed part, other parts of the apple tree may also contain these phytochemicals. nih.gov

Other plant species where caffeoylspermidines have been identified include Capparis spinose (caper), where they are found in the buds, and various flowers where compounds like coumaroyl di-caffeoylspermidine have been detected. arabjchem.org

Table 1: Plant Species Containing Caffeoylspermidine Derivatives

| Family | Genus | Species | Common Name | Reference |

| Solanaceae | Lycium | barbarum | Goji Berry | researchgate.netnih.gov |

| Solanaceae | Scopolia | tangutica | Tangut Scopolia | nih.govnih.govescholarship.org |

| Rosaceae | Malus | domestica | Apple | nih.gov |

| Capparaceae | Capparis | spinose | Caper | arabjchem.org |

| Fabaceae | Arachis | hypogaea | Peanut | arabjchem.org |

Distribution Across Plant Organs and Tissues

The concentration and composition of caffeoylspermidines can vary significantly between different parts of a plant. For instance, in Scopolia tangutica, these compounds are notably present in the root bark. nih.govescholarship.org In contrast, the fruits of Lycium barbarum are the primary location for a high concentration of dicaffeoylspermidine derivatives. researchgate.net

Pollen is another plant tissue where these compounds are found in abundance. Specifically, the pollen coat of various plants has been shown to contain different forms of caffeoylspermidine. researchgate.net Leaves are also a source of these compounds, as seen in goji leaf tea. acs.org

This differential distribution suggests that caffeoylspermidines may have specific physiological roles in different plant tissues, such as defense mechanisms or involvement in growth and development. nih.gov

Table 2: Distribution of Caffeoylspermidine in Plant Organs

| Plant Organ/Tissue | Plant Species | Reference |

| Root Bark | Scopolia tangutica | nih.govescholarship.org |

| Fruit | Lycium barbarum | researchgate.net |

| Pollen Coat | Various | researchgate.net |

| Leaves | Lycium barbarum (for tea) | acs.org |

| Buds | Capparis spinose | arabjchem.org |

| Flowers | Various | arabjchem.org |

Isomeric and Glycosylated Forms of Caffeoylspermidine Derivatives

The chemical diversity of caffeoylspermidines is enhanced by the existence of various isomeric and glycosylated forms. In Lycium barbarum, for example, a number of new dicaffeoylspermidine derivatives, named lycibarbarspermidines, have been isolated. researchgate.net These compounds often exist as glycosides, meaning they are attached to one or more sugar molecules. researchgate.net

The glycosylation patterns of these derivatives can be quite diverse, with different numbers and arrangements of sugar units. researchgate.net This structural variability can lead to a wide range of isomers with potentially different biological activities. The identification of these various forms is a complex process that relies on advanced spectroscopic and spectrometric techniques. researchgate.net

Furthermore, macrocyclic spermidine alkaloids, which are cyclic forms of these compounds, have been isolated from plants like Scopolia tangutica. nih.gov These unique structures represent another layer of chemical diversity within this class of natural products.

Occurrence in Microorganisms and Marine Organisms

While predominantly found in plants, spermidine and spermine (B22157) alkaloids, including caffeoylspermidine derivatives, have also been identified in bacteria and marine organisms. researchgate.netarabjchem.org Polycyclic guanidine (B92328) spermidine alkaloids, for instance, have been isolated from marine sponges and have shown significant biological potential. researchgate.net The presence of these compounds in such diverse life forms suggests a broad evolutionary history and a variety of ecological functions. researchgate.net

Ecological and Chemophenetic Significance of Caffeoylspermidine Distribution

The distribution patterns of caffeoylspermidine and its derivatives hold both ecological and chemophenetic significance. Ecologically, these compounds may play a role in plant defense against herbivores and pathogens, as well as in responses to environmental stress. researchgate.net Their antioxidant properties, likely due to the phenolic hydroxyl groups of the hydroxycinnamic acid moieties, may also contribute to protecting the plant from oxidative damage. arabjchem.org

From a chemophenetic perspective, the presence and structural variations of these alkaloids can be used as chemical markers for classifying and understanding the evolutionary relationships between different plant taxa. arabjchem.org Although the chemophenetic significance of spermidine and spermine alkaloids is not yet fully understood, their distribution characteristics can provide valuable insights for discovering new compounds and understanding plant biochemistry. arabjchem.org

Biosynthesis and Metabolic Pathways of Caffeoylspermidines

Precursor Pathways: Polyamine and Phenylpropanoid Metabolism

The biosynthesis of caffeoylspermidines relies on the availability of two key precursors: spermidine (B129725) and caffeic acid. These molecules are produced through distinct and well-established metabolic pathways within the plant cell.

Spermidine Biosynthesis from Putrescine and S-Adenosylmethionine

Spermidine is a ubiquitous polyamine synthesized from the diamine putrescine and S-adenosylmethionine (SAM). ebi.ac.ukportlandpress.com The process is initiated by the decarboxylation of S-adenosylmethionine to produce decarboxylated S-adenosylmethionine (dcSAM), a reaction catalyzed by S-adenosylmethionine decarboxylase. portlandpress.comcapes.gov.br

Subsequently, the enzyme spermidine synthase facilitates the transfer of an aminopropyl group from dcSAM to putrescine, resulting in the formation of spermidine. researchgate.netproteopedia.orgwikipedia.org This enzymatic reaction is a crucial step in the polyamine biosynthetic pathway, ensuring the supply of spermidine for various cellular functions, including the synthesis of caffeoylspermidines. ebi.ac.ukebi.ac.ukmdpi.com The reaction mechanism is thought to proceed via a nucleophilic attack by putrescine on dcSAM. researchgate.netwikipedia.org

Caffeic Acid Biosynthesis within the Phenylpropanoid Pathway

Caffeic acid is a key intermediate in the phenylpropanoid pathway, which is responsible for the synthesis of a wide array of phenolic compounds in plants. google.comfrontiersin.org The pathway typically begins with the amino acid L-phenylalanine. frontiersin.org

The first committed step is the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL). google.comfrontiersin.orgnih.gov Cinnamic acid is then hydroxylated at the 4-position by cinnamate-4-hydroxylase (C4H), a cytochrome P450-dependent monooxygenase, to produce p-coumaric acid. google.comresearchgate.net

The final step in caffeic acid formation is the 3-hydroxylation of p-coumaric acid. google.com This reaction is primarily catalyzed by p-coumarate 3-hydroxylase (C3H), another cytochrome P450 enzyme. google.comuniprot.org In some cases, this hydroxylation can also occur on p-coumaroyl esters of shikimic or quinic acids. nih.govoup.com The resulting caffeic acid serves as the precursor for the caffeoyl moiety in caffeoylspermidine biosynthesis. google.comcapes.gov.br

Enzymology of Caffeoylspermidine Formation

The final step in the biosynthesis of caffeoylspermidines is the conjugation of spermidine with one or more caffeoyl groups. This reaction is catalyzed by specific acyltransferases.

Spermidine Hydroxycinnamoyltransferase (SHT) Activity and Substrate Specificity

The primary enzyme responsible for the synthesis of caffeoylspermidines is spermidine hydroxycinnamoyltransferase (SHT), a member of the BAHD family of acyltransferases. frontiersin.orgfrontiersin.orgresearchgate.net SHT catalyzes the transfer of a hydroxycinnamoyl group, such as a caffeoyl group, from an activated coenzyme A (CoA) thioester, like caffeoyl-CoA, to the amine groups of spermidine. uniprot.orgnih.govresearchgate.net

Studies on SHT from various plant species, including Arabidopsis thaliana and Malus domestica (apple), have revealed its substrate specificity. uniprot.orgnih.gov These enzymes can catalyze the formation of mono-, di-, and even tri-acylated spermidine derivatives. nih.govnih.govresearchgate.net While spermidine is the preferred polyamine acceptor, SHTs can utilize different hydroxycinnamoyl-CoAs as acyl donors. uniprot.orgresearchgate.net For instance, the SHT from Solanum melongena (eggplant) shows a preference for caffeoyl-CoA over feruloyl-CoA and p-coumaroyl-CoA when spermidine is the acceptor. nih.govresearchgate.net Conversely, the Arabidopsis SHT exhibits a higher activity with feruloyl-CoA. uniprot.orgresearchgate.net The enzyme from apple has been shown to have a restricted substrate specificity, primarily using p-coumaroyl-CoA and caffeoyl-CoA. nih.govcapes.gov.br

| Enzyme | Abbreviation | Function | Pathway |

|---|---|---|---|

| S-adenosylmethionine decarboxylase | SAMDC | Decarboxylates S-adenosylmethionine to dcSAM | Polyamine Biosynthesis |

| Spermidine synthase | SPDS | Transfers an aminopropyl group to putrescine to form spermidine | Polyamine Biosynthesis |

| Phenylalanine ammonia-lyase | PAL | Deaminates L-phenylalanine to cinnamic acid | Phenylpropanoid Pathway |

| Cinnamate-4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid | Phenylpropanoid Pathway |

| p-Coumarate 3-hydroxylase | C3H | Hydroxylates p-coumaric acid to caffeic acid | Phenylpropanoid Pathway |

| Spermidine hydroxycinnamoyltransferase | SHT | Conjugates caffeoyl-CoA to spermidine | Caffeoylspermidine Formation |

Other Acyltransferases Involved in Caffeoylspermidine Conjugation

While SHT is a key enzyme, other acyltransferases from the BAHD family are also involved in the acylation of polyamines with hydroxycinnamic acids. frontiersin.orgoup.comnumberanalytics.com For example, in Arabidopsis, spermidine disinapoyl transferase (SDT) and spermidine dicoumaroyltransferase (SCT) are involved in the synthesis of other hydroxycinnamoyl-spermidine conjugates. oup.com In tomato, putrescine hydroxycinnamoyltransferases (PHTs) have been identified, which control the accumulation of caffeoylputrescine. biorxiv.org Some acyltransferases, like the FATTY ALCOHOL:CAFFEOYL-CoA CAFFEOYL TRANSFERASE in Arabidopsis, are involved in the synthesis of other caffeic acid-containing compounds, highlighting the diversity of this enzyme family. nih.gov The specific roles and substrate preferences of these various acyltransferases contribute to the diverse array of phenolamides found in plants. frontiersin.orgnumberanalytics.com

Meta-Hydroxylase Activity on Caffeoyl Moieties

The formation of the caffeoyl group itself is dependent on meta-hydroxylase activity. nih.gov The key enzyme in this process is p-coumarate 3-hydroxylase (C3H), a cytochrome P450 monooxygenase (CYP98A family). nih.govnih.govosti.gov C3H catalyzes the hydroxylation of p-coumaric acid at the 3-position of the aromatic ring to produce caffeic acid. researchgate.netkyoto-u.ac.jp This hydroxylation can also occur on esters of p-coumaric acid, such as p-coumaroyl shikimate or p-coumaroyl quinate, which are then converted to caffeoyl esters. nih.govoup.comnih.gov This meta-hydroxylation is a critical step, as it creates the characteristic 3,4-dihydroxy substitution pattern of the caffeoyl group that is subsequently transferred to spermidine. nih.govontosight.ai The efficiency of these hydroxylation reactions can be enhanced by the formation of membrane-associated enzyme complexes. nih.gov

| Plant Species | Enzyme | Preferred Acyl Donor (in vitro) | Preferred Acyl Acceptor |

|---|---|---|---|

| Arabidopsis thaliana | AtSHT | Feruloyl-CoA > Caffeoyl-CoA > Coumaroyl-CoA uniprot.org | Spermidine uniprot.org |

| Malus domestica (Apple) | MdSHT | p-Coumaroyl-CoA and Caffeoyl-CoA nih.govcapes.gov.br | Spermidine nih.gov |

| Solanum melongena (Eggplant) | SmSHT | Caffeoyl-CoA > Feruloyl-CoA > p-Coumaroyl-CoA nih.govresearchgate.net | Spermidine nih.govresearchgate.net |

Glycosyltransferase Activity in Caffeoylspermidine Glycosylation

The structural diversity of caffeoylspermidines is further enhanced by glycosylation, a process catalyzed by glycosyltransferases (GTs). researchgate.netnih.gov These enzymes transfer sugar moieties, typically glucose, from an activated sugar donor to the caffeoylspermidine core. researchgate.netresearchgate.net This modification can significantly alter the properties of the parent molecule, such as its solubility and bioavailability. nih.gov

Recent research on the bioactive ingredients of wolfberry (Lycium barbarum) has led to the identification of several lycibarbarspermidine glycosyltransferases (LbUGTs). researchgate.net These enzymes exhibit remarkable regioselectivity, meaning they can attach sugar molecules to specific positions on the dicaffeoylspermidine structure. researchgate.netnih.gov For instance, LbUGT1 has been shown to selectively catalyze glycosylation at the 4-OH position of a dihydrocaffeoyl group and the 3-OH position of a caffeoyl group. nih.gov Another enzyme, LbUGT3, can catalyze the transfer of two sugar molecules in tandem to the ortho-dihydroxy group of the caffeoyl moiety, resulting in an unusual ortho-diglucosylated product. researchgate.net

The structural basis for this selectivity has been investigated through crystal structure analysis and molecular dynamics simulations. researchgate.net These studies have revealed that specific amino acid residues within the active site of the glycosyltransferases play a crucial role in determining which hydroxyl group on the caffeoylspermidine molecule will be glycosylated. researchgate.net For example, a conserved tyrosine residue in the Plant Secondary Product Glycosyltransferase (PSPG) box has been identified as a key determinant of the regioselectivity of LbUGT1 and LbUGT3. researchgate.net The degree of glycosylation can range from the addition of a single glucose unit to the formation of oligosaccharide chains, further increasing the structural diversity of these compounds. researchgate.net

Regulation of Caffeoylspermidine Biosynthesis

The production of caffeoylspermidines in plants is a tightly regulated process, influenced by both internal genetic factors and external environmental cues. This regulation ensures that these compounds are synthesized when and where they are needed, for example, in response to stress or during specific developmental stages.

Genetic and Transcriptomic Regulation of Biosynthetic Enzymes

The biosynthesis of caffeoylspermidines is controlled at the genetic level through the expression of genes encoding the necessary enzymes. nih.gov Key enzymes in this pathway belong to the BAHD acyltransferase family, which are responsible for conjugating hydroxycinnamic acids (like caffeic acid) to polyamines (like spermidine). nih.govnih.gov

Studies in various plant species have identified specific transcription factors that regulate the expression of these biosynthetic genes. In Nicotiana attenuata, the transcription factor MYB8 has been shown to control the levels of a wide range of phenolamides, including caffeoylspermidines. oup.com Silencing of MYB8 leads to a significant reduction in the accumulation of these compounds. oup.com Further research has identified several novel acyltransferase genes (AT1, DH29, and CV86) that are regulated by MYB8 and are directly involved in the biosynthesis of different classes of phenolamides. oup.com

Transcriptomic analyses have provided a broader view of the genetic regulation of this pathway. By analyzing the expression of thousands of genes simultaneously, researchers can identify entire networks of genes that are co-regulated to produce caffeoylspermidines. frontiersin.orgnih.gov For example, integrated genomic, transcriptomic, and metabolomic analyses in Ilex hylonoma have identified candidate genes, including those for CYP450s and UGTs, as well as associated transcription factors, that are likely involved in regulating the biosynthesis of related compounds. nih.gov

Environmental and Stress-Induced Modulation of Pathway Expression

The biosynthesis of caffeoylspermidines is highly responsive to environmental conditions and various stress factors. mdpi.comnih.govfrontiersin.orgresearchgate.net Plants often increase the production of these compounds as a defense mechanism against both biotic stresses (e.g., herbivory, pathogen attack) and abiotic stresses (e.g., drought, salinity, UV radiation). frontiersin.orgmdpi.comnih.govfrontiersin.org

Abiotic stresses such as water excess have been shown to induce the accumulation of caffeoylspermidine in tobacco leaves. researchgate.net This response is associated with significant alterations in gene expression. researchgate.net Similarly, drought stress can lead to an increase in the endogenous levels of polyamines like spermine (B22157), a precursor to spermidine, which in turn can enhance the plant's tolerance to drought. nih.gov The application of exogenous spermidine has been shown to improve drought stress tolerance in maize by optimizing nitrogen metabolism. mdpi.com

The response to stress is often mediated by plant hormones. For instance, the jasmonic acid (JA) signaling pathway is involved in the herbivory-induced accumulation of caffeoylspermidines in N. attenuata. oup.com The activation of the transcription factor MYB8 in response to insect attack requires the activity of LIPOXYGENASE3, a key enzyme in JA biosynthesis. oup.com Similarly, ethylene (B1197577) signaling can regulate the accumulation of phenolamides. researchgate.net Abscisic acid (ABA) is another crucial hormone in stress responses that can modulate polyamine metabolism at both the transcriptional and metabolite levels. nih.govutm.mx

Biological Activities and Molecular Mechanisms of Caffeoylspermidines

Antioxidant Activities and Redox Modulation Mechanisms

Caffeoylspermidines are recognized for their potent antioxidant properties, which are largely attributed to the presence of caffeoyl moieties in their structure. researchgate.net These phenolic groups act as effective radical scavengers, capable of neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating cellular damage caused by oxidative stress. nih.gov The antioxidant capacity of these compounds is a key factor in their protective effects against various diseases linked to oxidative damage. researchgate.netacs.org

The mechanism of antioxidant action involves the donation of a hydrogen atom from the hydroxyl groups of the caffeoyl residue to free radicals, which stabilizes the radicals and terminates the oxidative chain reaction. This process of redox modulation helps to maintain cellular homeostasis and protect vital biomolecules, such as DNA, proteins, and lipids, from oxidative damage. mdpi.com The ability of caffeoylspermidines to scavenge free radicals has been demonstrated in various in vitro assays, highlighting their potential as natural antioxidants. ajol.info

Furthermore, some studies suggest that caffeoylspermidines may also influence endogenous antioxidant defense systems. They have been observed to modulate the expression and activity of antioxidant enzymes, further enhancing the cell's capacity to counteract oxidative stress. mdpi.com This dual action of direct radical scavenging and enhancement of cellular antioxidant defenses underscores the comprehensive antioxidant potential of caffeoylspermidines.

Anti-Inflammatory Effects and Associated Signaling Pathways

Caffeoylspermidines have demonstrated significant anti-inflammatory activities, which are mediated through the modulation of various signaling pathways and the inhibition of pro-inflammatory mediators. researchgate.netresearchgate.net These properties make them promising candidates for the development of new anti-inflammatory therapies.

Inhibition of Nitric Oxide Production

A key aspect of the anti-inflammatory effect of caffeoylspermidines is their ability to inhibit the production of nitric oxide (NO). researchgate.netmedchemexpress.com While NO plays important roles in physiological processes, its overproduction by inducible nitric oxide synthase (iNOS) during inflammation can lead to tissue damage. mdpi.com Several studies have shown that caffeoylspermidine derivatives can effectively suppress NO production in lipopolysaccharide (LPS)-stimulated macrophages. researchgate.netnih.gov For instance, N1-Dihydrocaffeoyl, N10-caffeoyl spermidine (B129725) and multiflorin B have been reported to inhibit nitric oxide production. medchemexpress.com This inhibition is often associated with the downregulation of iNOS expression at the transcriptional level. nih.gov

Table 1: Inhibition of Nitric Oxide Production by Caffeoylspermidine Derivatives

| Compound | Cell Line | Stimulant | Effect | Reference |

|---|---|---|---|---|

| N1-Dihydrocaffeoyl, N10-caffeoyl spermidine | Not specified | Not specified | Inhibits NO production | medchemexpress.com |

| Multiflorin B | Not specified | Not specified | 52% inhibition of NO production at 20 µg/ml | medchemexpress.com |

| Various Caffeoylspermidines | RAW 264.7 macrophages | LPS | Inhibition of NO production | researchgate.net |

Modulation of Cytokine and Inflammatory Mediator Expression (e.g., IL-6, IL-1β, iNOS, COX-2)

Caffeoylspermidines also exert their anti-inflammatory effects by modulating the expression of key pro-inflammatory cytokines and enzymes. researchgate.net Research has shown that these compounds can reduce the production of cytokines such as Interleukin-6 (IL-6) and Interleukin-1β (IL-1β), which are pivotal mediators of the inflammatory response. oncotarget.comthermofisher.comfrontiersin.org By suppressing the expression of these cytokines, caffeoylspermidines can help to dampen the inflammatory cascade. veterinaryworld.org

Targeting Specific Signaling Cascades (e.g., MAPK/AKT Pathway)

The anti-inflammatory effects of caffeoylspermidines are underpinned by their ability to target and modulate specific intracellular signaling pathways. One of the key pathways implicated is the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-kinase (PI3K)/AKT pathway. nih.govnih.govplos.org These pathways play a crucial role in transducing extracellular signals into cellular responses, including the production of inflammatory mediators. oncotarget.com

Studies have shown that spermidine, a core component of caffeoylspermidines, can inhibit the phosphorylation of Akt and MAPKs in LPS-stimulated microglial cells. nih.gov More specifically, certain caffeoylspermidine derivatives have been found to weaken the interaction between MAPK4 and AKT, leading to a decrease in AKT phosphorylation. researchgate.net This, in turn, reduces the expression of downstream inflammatory targets like IL-6, IL-1β, iNOS, and COX-2. researchgate.net The ability to target these central signaling cascades highlights the potential of caffeoylspermidines as multi-target anti-inflammatory agents. mdpi.com

Neuroprotective Properties and Enzyme Inhibition

Caffeoylspermidines have emerged as compounds with significant neuroprotective potential, attributed to their antioxidant and anti-inflammatory activities, as well as their ability to inhibit specific enzymes involved in neurodegeneration. researchgate.netresearchgate.netmdpi.com

Butyrylcholinesterase Inhibition

A notable neuroprotective mechanism of certain caffeoylspermidines is the inhibition of butyrylcholinesterase (BChE). researchgate.netmedchemexpress.com BChE is an enzyme that, along with acetylcholinesterase (AChE), hydrolyzes the neurotransmitter acetylcholine (B1216132). In neurodegenerative conditions like Alzheimer's disease, the activity of BChE increases in the brain, contributing to the cholinergic deficit. bvsalud.org

Specific macrocyclic dicaffeoylspermidines, such as (+)-(S)-scocycamide and (-)-(R)-scocycamide isolated from Scopolia tangutica, have been shown to inhibit BChE. researchgate.netacs.org This inhibitory action suggests that these compounds could help to preserve acetylcholine levels in the brain, offering a potential therapeutic strategy for cognitive decline associated with Alzheimer's disease. acs.org The evaluation of various extracts has also pointed towards the potential of compounds within them to act as BChE inhibitors. mdpi.com

Table 2: Butyrylcholinesterase (BChE) Inhibition by Caffeoylspermidine Derivatives

| Compound/Extract | Source | Inhibitory Activity | Reference |

|---|---|---|---|

| (+)-(S)-scocycamide | Scopolia tangutica | Inhibits BChE | researchgate.netacs.org |

| (-)-(R)-scocycamide | Scopolia tangutica | Inhibits BChE | researchgate.netacs.org |

| Ethanolic stem extract | Physalis angulata | IC₅₀ = 51 ± 0.06 μg/mL | mdpi.com |

| Aqueous fruit extract | Physalis angulata | IC₅₀ = 66 ± 0.06 μg/mL | mdpi.com |

Antimicrobial Activities (e.g., Antifungal, Antibacterial)

Caffeoylspermidines, a class of hydroxycinnamic acid amides, have demonstrated notable antimicrobial properties, particularly against fungal and bacterial pathogens. scielo.br Research has shown that these compounds can inhibit the growth of various microorganisms. For instance, di-p-coumaroyl-caffeoylspermidine and tri-p-coumaroylspermidine, isolated from the pollen of Quercus alba, have been found to reduce the mycelial growth of the oat leaf stripe pathogen, Pyrenophora avenae. nih.govoup.comoup.com These compounds also demonstrated efficacy in reducing powdery mildew infection on barley seedlings. nih.govoup.comoup.com

Specifically, di-p-coumaroyl-caffeoylspermidine was effective as both a pre- and post-inoculation treatment against powdery mildew, while tri-p-coumaroylspermidine was only effective when applied after inoculation. oup.comresearchgate.net Tri-caffeoylspermidine, however, did not show a significant effect on mildew infection. oup.comoup.com In addition to antifungal activity, certain caffeoylspermidine derivatives have shown antibacterial potential. Synthesized bis, tris, and tetra(dihydrocaffeoyl)polyamine conjugates displayed antibacterial activity against vancomycin-resistant S. aureus (VRSA), with the tetra(dihydrocaffeoyl)polyamine conjugate exhibiting the highest activity. researchgate.net

Table 1: Antifungal Activity of Caffeoylspermidine Derivatives

| Compound | Target Organism | Observed Effect | Citation |

|---|---|---|---|

| Di-p-coumaroyl-caffeoylspermidine | Pyrenophora avenae | 56% reduction in mycelial growth. | oup.com |

| Tri-p-coumaroylspermidine | Pyrenophora avenae | 50% reduction in mycelial growth. | oup.com |

| Di-p-coumaroyl-caffeoylspermidine | Blumeria graminis f. sp. hordei (powdery mildew) | Significant reduction in infection (pre- and post-inoculation). | nih.govoup.com |

| Tri-p-coumaroylspermidine | Blumeria graminis f. sp. hordei (powdery mildew) | 92% reduction in infection (post-inoculation only). | oup.com |

| Tri-caffeoylspermidine | Blumeria graminis f. sp. hordei (powdery mildew) | No significant effect. | oup.comoup.com |

The antimicrobial mechanisms of caffeoylspermidines appear to involve the disruption of essential metabolic pathways in pathogens, particularly polyamine metabolism. nih.gov Polyamines like spermidine are crucial for cell growth and proliferation. frontiersin.org

Studies on Pyrenophora avenae have revealed that di-p-coumaroyl-caffeoylspermidine at a concentration of 100 μM inhibits the activity of S-adenosylmethionine decarboxylase (AdoMetDC), a key enzyme in the biosynthesis of spermidine and spermine (B22157). nih.govoup.comoup.com This inhibition leads to a decrease in the incorporation of labeled ornithine into spermidine. nih.govoup.com In contrast, tri-caffeoylspermidine and tri-p-coumaroylspermidine were found to increase AdoMetDC activity and the flux of ornithine into spermine. nih.govoup.com While the exact downstream effects are still under investigation, these findings suggest that the antifungal action of certain caffeoylspermidines is linked to their ability to interfere with polyamine biosynthesis in pathogenic fungi. oup.com

Anti-Aging and Autophagy-Related Mechanisms

Emerging research suggests a potential role for spermidine and its derivatives, including caffeoylspermidines, in anti-aging processes, primarily through the induction of autophagy. nih.govnih.gov Autophagy is a cellular process responsible for the degradation and recycling of damaged cellular components, which is crucial for maintaining cellular health and longevity. nih.gov

Spermidine levels are known to decline with age, and supplementation has been shown to extend the lifespan in various model organisms. nih.govnih.gov The primary mechanism behind this effect is believed to be the induction of autophagy. nih.govaging-us.com Spermidine can induce autophagy by inhibiting acetyltransferases, leading to the deacetylation of proteins involved in the autophagy pathway. nih.gov While direct studies on caffeoylspermidine's effect on autophagy are limited, the known anti-aging and autophagy-inducing properties of its core component, spermidine, suggest a promising area for future research. nih.govfrontiersin.org Some studies have indicated that spermidine and spermine can ameliorate age-related cognitive decline by inducing autophagy and improving mitochondrial function. aging-us.com

Plant Defense Mechanisms and Biotic Interactions

Caffeoylspermidines are integral components of plant defense systems, playing a significant role in mediating interactions with other organisms in their environment. ontosight.ainih.gov These specialized metabolites are produced by plants in response to various biotic stresses, including attacks from pathogens and insects. researchgate.netontosight.ai

Plants employ caffeoylspermidines as a chemical defense against a range of pathogens and insects. researchgate.netontosight.ai The accumulation of these compounds in plant tissues can deter feeding by herbivores and inhibit the growth of pathogenic microorganisms. frontiersin.orgnih.gov For example, the presence of dicaffeoyl spermidine has been implicated in the defense of Nicotiana attenuata against herbivory. researchgate.net

The antifungal properties of caffeoylspermidines, as discussed in section 4.4, are a direct example of their role in pathogen defense. nih.govoup.com By inhibiting fungal growth, these compounds help protect the plant from disease. frontiersin.org The induction of these compounds upon pathogen attack suggests they are part of an active defense response. frontiersin.org

Caffeoylspermidines and related hydroxycinnamic acid amides are found in high concentrations in the pollen of many plant species, where they serve multiple protective functions. researchgate.netmdpi.com These compounds are believed to play a role in protecting pollen grains from environmental stressors such as UV radiation and pathogens. researchgate.net

In tomato plants, for instance, young microspores accumulate conjugated polyamines like coumaroyl/caffeoyl spermidine, suggesting a role in defense and stress protection during pollen development. mdpi.com The accumulation of these compounds can be influenced by environmental conditions, such as heat stress. mdpi.com The presence of these defensive compounds in pollen highlights their importance for plant reproduction and the successful propagation of the species. researchgate.netresearchgate.net

Modulation of Cell Wall Structure and Reinforcement in Plants

Caffeoylspermidines contribute to plant defense by reinforcing the cell wall, a primary physical barrier against pathogen invasion. ontosight.aifrontiersin.orgnih.gov Upon pathogen attack, plants can initiate a rapid reinforcement of the cell wall at the site of interaction, a process that involves the deposition of various compounds, including phenylpropanoids. researchgate.netfrontiersin.org

Hydroxycinnamic acid amides, such as caffeoylspermidines, can be cross-linked into the cell wall matrix, increasing its strength and resistance to degradation by pathogen-secreted enzymes. frontiersin.org This structural reinforcement makes it more difficult for pathogens to penetrate the plant tissue. nih.govfrontiersin.org The biosynthesis of these phenolic compounds is a key aspect of the plant's induced defense response, contributing to quantitative resistance against diseases like late blight in potatoes. researchgate.netnih.gov

Structure Activity Relationship Sar Studies of Caffeoylspermidine Derivatives

Impact of Caffeoyl Moieties on Biological Efficacy

The caffeoyl groups are fundamental to the bioactivity of caffeoylspermidine derivatives. Research has consistently shown that these phenolic moieties are crucial for various pharmacological effects, including antioxidant and enzyme inhibitory activities. researchgate.netresearchgate.net

Studies investigating the structure-activity relationship (SAR) have highlighted the importance of the phenol (B47542) hydroxyl groups on the caffeoyl moiety. For instance, derivatives with free phenol hydroxyl groups exhibit higher activity compared to their methylated counterparts, underscoring the significance of this functionality in the interaction with biological targets like gelatinase. nih.gov The saturation state of the caffeoyl moiety also plays a role in determining the regioselectivity of enzymatic reactions like glycosylation. nih.gov

Furthermore, the type of phenolic acid conjugated to the polyamine core influences the biological activity. Derivatives containing coumaroyl and caffeoyl moieties have demonstrated notable tyrosinase inhibition. researchgate.netresearchgate.net However, the introduction of a methoxy (B1213986) group to these phenolic derivatives has been found to reduce their inhibitory activity, suggesting that the electronic properties and hydrogen-bonding capacity of the phenolic ring are key determinants of efficacy. researchgate.netresearchgate.net

Influence of Polyamine Core Modifications (e.g., Spermidine (B129725) vs. Spermine (B22157), Macrocyclic vs. Open Chain)

The polyamine backbone of caffeoylspermidine derivatives is another critical determinant of their biological profile. Modifications to this core, including the type of polyamine (spermidine vs. spermine) and its conformation (macrocyclic vs. open-chain), significantly influence their pharmacological effects. researchgate.netresearchgate.net

Spermidine vs. Spermine:

Macrocyclic vs. Open Chain:

Caffeoylspermidine alkaloids can exist in both open-chain and macrocyclic forms. researchgate.netresearchgate.net The open-chain derivatives are more extensively studied in terms of their pharmacological activities. researchgate.net However, macrocyclic spermidine alkaloids, which feature a unique fused bicyclic framework, represent a distinct subtype with potential therapeutic applications. For instance, a pair of macrocyclic spermidine alkaloids, scocycamides, isolated from Scopolia tangutica, have demonstrated butyrylcholinesterase inhibition and antioxidant capacity, suggesting their potential as beneficial agents against Alzheimer's disease. researchgate.net The rigid, constrained conformation of macrocyclic derivatives compared to their flexible open-chain counterparts can lead to differences in binding affinity and selectivity for specific biological targets.

| Modification | Key Findings | Potential Impact on Bioactivity | Example Compounds/Studies |

|---|---|---|---|

| Spermidine vs. Spermine Core | Different polyamine lengths alter molecular properties. mdpi.comresearchgate.net Found in varying concentrations in different plant parts. nih.gov | Affects molecular shape, flexibility, and charge distribution, influencing target interaction and biological activity (e.g., antimicrobial). mdpi.com | Dicaffeoylspermidine and Dicaffeoylspermine derivatives in Lycium barbarum. nih.gov |

| Macrocyclic vs. Open-Chain Structure | Macrocyclic forms have a more rigid, constrained conformation. researchgate.netresearchgate.net Open-chain forms are more pharmacologically studied. researchgate.net | Influences binding affinity and selectivity. Macrocyclic derivatives can exhibit unique activities like butyrylcholinesterase inhibition. researchgate.net | Scocycamides (macrocyclic) from Scopolia tangutica. researchgate.net |

Effects of Glycosylation on Bioactivity and Hydrophilicity

Glycosylation, the enzymatic attachment of sugar moieties, is a common modification of natural products that can significantly alter their physicochemical and biological properties. nih.govnih.gov In the context of caffeoylspermidine derivatives, glycosylation plays a crucial role in enhancing hydrophilicity and modulating bioactivity. nih.govfrontiersin.org

The addition of glucose units to caffeoylspermidine derivatives increases their water solubility, which can improve their pharmacokinetic parameters and bioavailability. nih.gov For example, glycosylation of other natural products has been shown to dramatically increase water solubility and enhance biological effects. nih.gov

Glycosylation can also directly contribute to or modulate the biological activity of the parent molecule. nih.gov The position and number of attached sugar groups can influence how the molecule interacts with its biological target. For instance, specific UDP-glycosyltransferases (UGTs) have been identified that catalyze the regioselective glycosylation of dicaffeoylspermidines, leading to a variety of structurally diverse glycosides. nih.gov The saturation state of the caffeoyl moiety and the asymmetric nature of the spermidine core can influence the selectivity of this glycosylation. nih.gov While sometimes glycosylation can lead to the inactivation of a molecule, it can also protect it from degradation, thereby prolonging its effects. frontiersin.orgmdpi.com Studies on other glycoproteins have shown that glycosylation can enhance thermal stability and resistance to proteolytic enzymes. mdpi.commdpi.com

| Effect | Description | Significance for Caffeoylspermidine Derivatives |

|---|---|---|

| Enhanced Hydrophilicity | The addition of hydrophilic sugar molecules increases water solubility. nih.govcreative-biolabs.com | Potentially improves bioavailability and pharmacokinetic properties. nih.gov |

| Modulated Bioactivity | Glycosylation can alter the interaction with biological targets, either enhancing or diminishing activity. nih.govfrontiersin.org | Creates a diversity of compounds with potentially different pharmacological profiles. nih.gov |

| Increased Stability | Glycans can protect the core molecule from enzymatic degradation and increase thermal stability. mdpi.commdpi.com | May prolong the compound's duration of action in a biological system. mdpi.com |

Computational and In Silico Approaches for SAR Analysis

In recent years, computational and in silico methods have become indispensable tools in the study of structure-activity relationships for natural products, including caffeoylspermidine derivatives. numberanalytics.comacs.org These approaches accelerate the drug discovery process by predicting the biological activity of novel compounds and providing insights into their mechanisms of action. acs.orgfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. imist.ma This method uses calculated molecular descriptors to predict the activity of new, untested compounds. frontiersin.org For derivatives of caffeoylspermidine, QSAR can be employed to identify the key structural features that contribute to a specific biological effect. waset.org By analyzing a dataset of related compounds with known activities, a predictive model can be built to guide the synthesis of more potent and selective derivatives. imist.ma The success of a QSAR model relies on the quality of the input data and rigorous validation to ensure its predictive power. frontiersin.org

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific target, such as an enzyme or receptor. benthamscience.compcbiochemres.com This method is widely used to understand the molecular basis of a drug's action and to screen virtual libraries of compounds for potential hits. benthamscience.com For caffeoylspermidine derivatives, molecular docking can simulate their interaction with target proteins, such as CYP46A1, providing insights into the binding modes and the key amino acid residues involved in the interaction. researchgate.net The docking scores and predicted binding affinities can help to rank potential drug candidates and explain the observed SAR. biomedpharmajournal.org For example, docking studies can rationalize why certain modifications, like the presence of free hydroxyl groups, are crucial for activity. nih.gov

Machine Learning and Artificial Intelligence in SAR Exploration

Machine learning (ML) and artificial intelligence (AI) are revolutionizing SAR studies by identifying complex patterns in large datasets that are not apparent through traditional methods. acs.orgresearchgate.net These advanced computational tools can build predictive models for bioactivity, toxicity, and other properties of natural products. numberanalytics.comresearchgate.net For caffeoylspermidine derivatives, ML algorithms like support vector machines (SVMs) and neural networks can be trained on existing SAR data to predict the activity of new analogues. acs.org AI can accelerate the entire drug discovery pipeline, from mining databases for novel scaffolds to designing molecules with optimized properties. acs.orgrsc.org The integration of ML with other techniques like QSAR and molecular docking provides a powerful, multi-faceted approach to exploring the vast chemical space of caffeoylspermidine derivatives and identifying promising new therapeutic leads. numberanalytics.comresearchgate.net

Advanced Analytical Methodologies for Caffeoylspermidine Research

Chromatographic Separation Techniques

Chromatography is the cornerstone for the isolation and analysis of caffeoylspermidine. Various formats, from analytical to preparative and industrial scales, are employed depending on the research objective.

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High Performance Liquid Chromatography (UPLC), are powerful and widely used techniques for the qualitative and quantitative analysis of caffeoylspermidine in plant extracts. nih.govnih.gov These methods separate compounds based on their differential interactions with a stationary phase (packed in a column) and a mobile phase (a solvent mixture). UPLC utilizes smaller particle sizes in the column (typically under 2 µm) and higher pressures, resulting in significantly faster analysis times, better resolution, and increased sensitivity compared to traditional HPLC. researchgate.net

For the analysis of caffeoylspermidine and other HCAAs, reversed-phase chromatography is most common. acs.org A C18 column is frequently used as the stationary phase, while the mobile phase typically consists of a gradient mixture of water and acetonitrile, often with a small percentage of formic acid to improve peak shape and ionization efficiency for subsequent mass spectrometry detection. acs.org Detection is commonly performed using a Diode Array Detector (DAD) or an Ultraviolet (UV) detector. mdpi.com

Table 1: Typical HPLC/UPLC Parameters for Caffeoylspermidine Analysis

| Parameter | Typical Specification | Purpose | Reference |

|---|---|---|---|

| Column | Reversed-Phase C18 (e.g., BEH C18) | Separates compounds based on hydrophobicity. | acs.org |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the solvent system. Formic acid aids in protonation. | acs.org |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic modifier to elute compounds from the column. | acs.org |

| Elution Mode | Gradient | Varying the mobile phase composition allows for the separation of a wide range of compounds with different polarities in a single run. | mdpi.com |

| Detection | DAD or UV (e.g., 254 nm, 326 nm) | Detects and quantifies compounds that absorb UV light. | mdpi.comresearchgate.net |

When the goal is to isolate pure caffeoylspermidine for structural elucidation or bioactivity studies, preparative-scale techniques are required. Preparative High-Performance Liquid Chromatography (PHPLC) is a mainstay for the purification of natural products. springernature.comnih.gov It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads, enabling the isolation of milligram to gram quantities of the target compound. chromservis.eu PHPLC has been successfully used to isolate caffeoylspermidine derivatives from sources like Goji (Lycium barbarum) leaves. researchgate.net

High-Speed Counter-Current Chromatography (HSCCC) is another liquid-liquid separation technique valuable for purification. ontosight.ai Unlike HPLC, HSCCC uses no solid stationary phase, eliminating irreversible adsorption and sample denaturation. aocs.org Separation is achieved by partitioning compounds between two immiscible liquid phases within a rotating coiled tube. ontosight.ai One phase is held stationary by a centrifugal force field while the other is pumped through as the mobile phase. ontosight.ai This method is noted for its high sample capacity and gentle separation conditions, making it suitable for purifying bioactive compounds. ontosight.aiaocs.org

Table 2: Comparison of PHPLC and HSCCC for Purification

| Feature | Preparative HPLC (PHPLC) | High-Speed Counter-Current Chromatography (HSCCC) | Reference |

|---|---|---|---|

| Stationary Phase | Solid (e.g., silica, polymer) | Liquid | springernature.comaocs.org |

| Principle | Adsorption/Partition with a solid support | Liquid-liquid partitioning | chromservis.euontosight.ai |

| Key Advantage | High resolution, well-established methods | No irreversible adsorption, high sample loading capacity, gentle conditions | nih.govontosight.ai |

| Common Application | Isolation of pure compounds from complex mixtures | Fractionation of crude extracts and isolation of delicate bioactive compounds | researchgate.netpan.olsztyn.pl |

For industrial-scale purification, more advanced and continuous chromatographic techniques are employed. Simulated Moving Bed (SMB) chromatography is a continuous separation process that offers significant advantages in terms of efficiency, solvent consumption, and cost over traditional batch preparative chromatography. skpharmteco.comwikipedia.org The SMB process simulates the counter-current movement of a solid adsorbent relative to a liquid mobile phase by using a series of columns and a complex valve arrangement. wikipedia.org This technique is highly efficient for separating binary mixtures and has been applied to purify a range of molecules in the pharmaceutical and food industries, such as sugars and active pharmaceutical ingredients (APIs). skpharmteco.comprosep-ltd.comorochem.com

Dynamic Axial Compression (DAC) columns represent another key technology for preparative and industrial-scale chromatography. peptide.combona-filtration.com DAC columns feature a movable piston that maintains constant pressure on the chromatographic bed. ymcamerica.com This ensures the bed remains stable and tightly packed, preventing the formation of voids and channels, which can degrade separation performance. peptide.com The result is enhanced column efficiency, durability, and reproducibility, which is crucial for scalable and reliable purification processes. bona-filtration.comymcamerica.com

Table 3: Features of Industrial-Scale Chromatographic Techniques

| Technique | Principle | Primary Advantage | Relevance to Caffeoylspermidine | Reference |

|---|---|---|---|---|

| Simulated Moving Bed (SMB) | Continuous counter-current chromatography simulated with multiple columns. | High throughput, reduced solvent use, lower operating costs. | Potentially applicable for large-scale, cost-effective purification from biomass. | skpharmteco.comaralyse.tech |

| Dynamic Axial Compression (DAC) | A piston maintains constant pressure on the stationary phase bed. | High column efficiency, bed stability, scalability, and extended column lifetime. | Ensures robust and reproducible large-scale purification. | peptide.comymcamerica.com |

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry (MS) is an indispensable analytical tool for the structural characterization of molecules. nih.gov It measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and elemental composition. When coupled with chromatographic separation (a "hyphenated technique"), it becomes a powerful platform for analyzing complex mixtures.

Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the sensitive and specific identification of caffeoylspermidine and its isomers. researchgate.netresearchgate.netchromatographyonline.com In an LC-MS/MS experiment, ions of a specific m/z (precursor ions) corresponding to the compound of interest are selected and fragmented through collision-induced dissociation, and the resulting fragment ions (product ions) are analyzed. lcms.czscielo.org.mx The fragmentation pattern is characteristic of the molecule's structure and can be used for unambiguous identification. researchgate.net For caffeoylspermidine and other HCAAs, fragmentation typically involves the cleavage of amide bonds at the N1, N5, or N10 positions of the spermidine (B129725) backbone. acs.org

Liquid Chromatography-Quadrupole Time-of-Flight (LC-Q-TOF) MS is a particularly powerful variation. researchgate.netresearchgate.net It combines the separation power of LC with a high-resolution, high-mass-accuracy Q-TOF analyzer. ucdavis.edulcms.cz This allows for the precise mass measurement of both precursor and product ions, facilitating the determination of elemental formulas and providing high confidence in structural assignments. nih.gov This technique has been instrumental in identifying numerous caffeoylspermidine isomers and related derivatives in Goji berries, distinguishing them based on their unique fragmentation patterns. researchgate.net For instance, the co-existence of specific fragment ions can be a key characteristic for differentiating isomers. researchgate.net

Table 4: Characteristic MS/MS Fragmentation in Caffeoylspermidine Analysis

| Technique | Information Gained | Example Application | Reference |

|---|---|---|---|

| LC-MS/MS | Structural information from fragmentation patterns. | Identification of known compounds by matching fragmentation spectra to libraries; relative quantification. | researchgate.netresearchgate.net |

| LC-Q-TOF MS | High-resolution fragmentation data and accurate mass for confident structural elucidation. | Characterization of novel caffeoylspermidine derivatives and distinguishing between isomers in complex extracts like goji berries. | researchgate.netresearchgate.net |

| Characteristic Fragmentation | Cleavage of amide bonds on the spermidine backbone. | Neutral loss of caffeoyl or other acyl groups helps determine the substitution pattern. | acs.org |

High-Resolution Mass Spectrometry (HRMS) provides the ability to measure the mass-to-charge ratio of an ion to several decimal places, yielding a precise or "exact" mass. bioanalysis-zone.com This high level of precision allows analysts to determine the elemental formula of a compound, as each formula has a unique theoretical exact mass. azolifesciences.commeasurlabs.com This capability is crucial for distinguishing between isobaric compounds—molecules that have the same nominal (integer) mass but different elemental compositions. bioanalysis-zone.com

The use of Ultra-High Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) is a leading strategy in non-targeted metabolomics for the comprehensive profiling of small molecules in biological samples. researchgate.netacs.org This approach has been successfully applied to compare the chemical constituents of different parts of the Lycium barbarum plant, leading to the identification of 131 different compounds, including numerous dicaffeoylspermidine derivatives. researchgate.net The selectivity of HRMS measurements in complex samples is greatly enhanced by effectively separating co-eluting interferences, making it a powerful tool for discovering and identifying novel natural products like caffeoylspermidine. nih.gov While HRMS alone cannot distinguish between isomers, its coupling with chromatography (which separates isomers) provides a definitive analytical solution. bioanalysis-zone.com

Table 5: Advantages of HRMS in Caffeoylspermidine Research

| Advantage | Description | Significance | Reference |

|---|---|---|---|

| Precise Mass Measurement | Measures m/z to multiple decimal places (e.g., <5 ppm mass accuracy). | Allows for the confident determination of the elemental formula of caffeoylspermidine and its metabolites. | bioanalysis-zone.comazolifesciences.com |

| High Selectivity | Can distinguish target ions from background interferences with very similar masses. | Enables the detection and identification of low-abundance compounds in complex matrices like plant extracts. | nih.gov |

| Identification of Unknowns | The elemental formula derived from the precise mass is a critical first step in identifying novel compounds. | Facilitates the discovery of new caffeoylspermidine derivatives. | acs.org |

| Distinction of Isobaric Compounds | Differentiates between compounds with the same nominal mass but different elemental formulas. | Reduces ambiguity in compound identification. | bioanalysis-zone.com |

Fragmentation Patterns and Characteristic Ion Fragments for Conjugated Polyamines

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a cornerstone in the analysis of conjugated polyamines like caffeoylspermidine. researchgate.net The fragmentation patterns observed during tandem mass spectrometry (MS/MS) provide crucial information for structural elucidation, especially for distinguishing between isomers. acs.orgnih.gov

When a conjugated polyamine is subjected to ionization, a molecular ion (M+) is formed. chemguide.co.uk This ion is often unstable and breaks down into smaller, charged fragments and uncharged radicals. chemguide.co.uk The resulting mass spectrum displays the mass-to-charge ratio (m/z) of these fragments, creating a unique fingerprint for the parent molecule. chemguide.co.uk

For disubstituted spermidine derivatives, specific fragment ions can help determine the position of the hydroxycinnamic acid moieties. uliege.be For instance, in the MS/MS spectra of these compounds, the presence of fragment ions at m/z (RX + 58) and m/z (RX + 72) can indicate substitution at the N1 and N10 positions of the spermidine backbone, respectively. uliege.be A fragment ion at m/z 204, resulting from the cleavage of the C4 and N5 bond through a hydrogen rearrangement, suggests that a p-coumaroyl group is attached to the N1 position. uliege.be Similarly, a fragment at m/z 218 points to a p-coumaroyl group at the N10 position. uliege.be

In the case of caffeoylputrescine, a related conjugated polyamine, characteristic fragment ions at m/z 234, 163, and 89 have been observed from a pseudomolecular ion [M+H]+ at m/z 251. researchgate.net The fragmentation of nitazene (B13437292) analogs, while structurally different, also demonstrates the power of identifying characteristic product ions for structural prediction. nih.gov The analysis of fragmentation patterns is a well-established method across various classes of organic compounds to deduce their structure. libretexts.org

| Fragment Ion (m/z) | Implied Substitution Position | Notes |

| RX + 58 | N1 | Indicates a hydroxycinnamic acid residue at the N1 position. |

| RX + 72 | N10 | Indicates a hydroxycinnamic acid residue at the N10 position. |

| 204 | N1 (with p-coumaroyl) | Specific example for a p-coumaroyl group at the N1 position. |

| 218 | N10 (with p-coumaroyl) | Specific example for a p-coumaroyl group at the N10 position. |

| RX represents the mass of the hydroxycinnamic acid residue. |

Spectroscopic Methods for Structure Elucidation (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including caffeoylspermidine. jeolusa.comnih.gov It provides detailed information about the chemical environment of atoms, allowing for the determination of connectivity and stereochemistry. nih.govnd.edu Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to fully characterize these complex structures. researchgate.netnih.gov

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For caffeoylspermidine, ¹H NMR spectra would show distinct signals for the aromatic protons of the caffeoyl moiety and the aliphatic protons of the spermidine backbone.

¹³C NMR (Carbon NMR): This method reveals the different types of carbon atoms in the molecule. The chemical shifts in a ¹³C NMR spectrum can help identify carbonyl carbons, aromatic carbons, and aliphatic carbons, which is crucial for confirming the structure of caffeoylspermidine. mdpi.com

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish correlations between different nuclei. nd.edu For example, HSQC can link protons to their directly attached carbons, while HMBC can show correlations between protons and carbons that are two or three bonds away, helping to piece together the molecular structure. hmdb.ca

The chemical shifts (δ) in NMR spectra are highly sensitive to the molecular structure. For instance, in a related naphtho-pyran-1-one, the carbonyl carbon (C=O) was assigned the signal with the highest chemical shift at δC 159.80 ppm, while a methoxy (B1213986) group (-OCH3) appeared at the lowest chemical shift of δC 55.18 ppm. mdpi.com Such detailed assignments are critical for confirming the precise structure of caffeoylspermidine and its isomers.

| Moiety | Atom Type | Representative ¹H Chemical Shift (δ, ppm) | Representative ¹³C Chemical Shift (δ, ppm) |

| Caffeoyl | Aromatic CH | 6.8 - 7.6 | 110 - 130 |

| Caffeoyl | Olefinic CH | 6.2 - 7.8 | 115 - 145 |

| Caffeoyl | Phenolic OH | Variable (exchangeable) | 140 - 150 |

| Caffeoyl | Carbonyl C=O | - | ~166 |

| Spermidine | Aliphatic CH₂ | 1.5 - 3.5 | 25 - 50 |

| Spermidine | Amine NH | Variable (exchangeable) | - |

| Note: This table provides illustrative chemical shift ranges. Actual values can vary depending on the solvent and specific isomer. |

High-Throughput Analytical Approaches and Metabolomics Profiling

The need to analyze large numbers of samples in areas like drug discovery and biomarker identification has driven the development of high-throughput analytical methods. umich.edunih.gov These approaches, often based on mass spectrometry, are essential for metabolomics profiling, which aims to measure the complement of low-molecular-weight metabolites in a biological system. gustaveroussy.frnih.govmeduniwien.ac.at

Metabolomics studies involving caffeoylspermidine can provide insights into its role in various biological processes. frontiersin.org High-throughput screening (HTS) workflows, which can analyze thousands of samples per day, are revolutionizing fields like drug discovery. umich.edusciex.com These systems often employ ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) for rapid and sensitive analysis. gustaveroussy.frnih.gov

For instance, a high-throughput LC-MS/MS method was developed for the simultaneous analysis of multiple vitamin D analytes in serum, demonstrating the power of these techniques for complex biological samples. nih.gov Similarly, microwell-based spectrofluorimetric methods have been developed for high-throughput quantification of certain drugs, showcasing the diversity of high-throughput approaches. mdpi.com The goal of these methods is to achieve analysis rates of 1 to 10 Hz, which translates to tens of thousands of samples in a single day. umich.edu

Bio-Affinity Chromatography and Ligand Fishing Techniques

Bio-affinity chromatography is a powerful purification technique based on the specific and reversible interaction between a molecule and its binding partner, such as an enzyme and its inhibitor or a receptor and its ligand. nih.govnih.govbio-rad.com This high degree of selectivity makes it an ideal method for isolating specific compounds from complex mixtures. nih.gov

Ligand fishing is a strategy that utilizes these specific biological interactions to "fish out" bioactive compounds from complex mixtures like plant extracts. nih.govmdpi.com This technique is particularly valuable in natural product research for the discovery of novel therapeutic agents. nih.govjocpr.com The process involves immobilizing a biological target (e.g., an enzyme or receptor) on a solid support. jocpr.com When a complex mixture is passed over this support, only the compounds that bind to the target are retained, while others are washed away. jocpr.com The bound ligands can then be eluted and identified, often using mass spectrometry. frontiersin.org

This approach has been successfully used to identify ligands for various targets, including cyclooxygenase-2 and glutathione (B108866) transferases, from plant extracts. frontiersin.orgfrontiersin.org Magnetic beads can also be used as the solid support, a technique known as magnetic ligand fishing, which combines specific affinity with the ease of magnetic separation. frontiersin.org Ligand fishing offers a significant advantage over traditional screening methods by directly identifying compounds with biological activity, thereby accelerating the discovery of new bioactive molecules like caffeoylspermidine and its derivatives. nih.govmdpi.com

Preclinical Pharmacokinetic Studies of Caffeoylspermidine and Derivatives

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Assessment

Metabolic Stability in Biological Matrices (e.g., Microsomes, Hepatocytes)

No specific studies detailing the metabolic stability of caffeoylspermidine in liver microsomes or hepatocytes were identified. This information is crucial for predicting its intrinsic clearance and first-pass metabolism in the liver. Research on related hydroxycinnamic acids suggests they can undergo metabolism, but specific data for the complete caffeoylspermidine molecule is lacking nih.govmdpi.com.

Plasma Protein Binding Characteristics

The extent to which a compound binds to plasma proteins influences its distribution and availability to target tissues. A computational, or in silico, study predicted the plasma protein binding for a related compound, N′-p-coumaroyl-N″-caffeoylspermidine, to be 71.28% researchgate.net. However, this is a theoretical estimation for a different molecule, and experimental data for caffeoylspermidine is not available.

Transporter Interactions (e.g., MDR1, BCRP, CNT3, ENT1, ENT2)

Information regarding the interaction of caffeoylspermidine with key drug transporters such as MDR1 (P-glycoprotein), BCRP, CNT3, ENT1, or ENT2 has not been reported. Understanding these interactions is critical for predicting drug absorption and potential for drug-drug interactions. One study noted that in tomato fruit, the ABC transporter system is a hub for the trafficking of secondary metabolites, including N-caffeoyl spermidine (B129725) nih.gov.

Cytochrome P450 (CYP) Enzyme Inhibition Profiling

The potential for a compound to inhibit cytochrome P450 enzymes is a key factor in assessing its drug-drug interaction risk. While a comprehensive CYP inhibition profile for caffeoylspermidine is not available, some studies on related molecules provide limited insights.

One in silico analysis of N′-p-coumaroyl-N″-caffeoylspermidine predicted it to be a non-inhibitor of CYP450 2C19 and CYP450 3A4, but a substrate of CYP450 2D6. It was predicted to be a non-inhibitor of CYP450 2C9 researchgate.net.

Another in vitro study focused on dicaffeoylspermidine derivatives and their inhibitory effects on a specific isoform, human cytochrome P450 46A1. The study found that two dicaffeoylspermidine derivatives exhibited mixed partial competitive inhibition of this enzyme with Ki values of 106 nM and 258 nM, respectively researchgate.net. It is important to note that these findings are for derivatives and a specific CYP isoform, and may not be representative of caffeoylspermidine's broader CYP inhibition profile.

Table 1: Predicted ADMET Properties of N′-p-coumaroyl-N″-caffeoylspermidine (In Silico Data)

| Property | Prediction |

|---|---|

| Plasma Protein Binding (%) | 71.28 |

| CYP450 2C19 inhibitor | Non-inhibitor |

| CYP450 2C9 inhibitor | Non-inhibitor |

| CYP450 2D6 substrate | Substrate |

| CYP450 3A4 inhibitor | Non-inhibitor |

Source: Computational screening of foxtail millet (Setaria italica (L.) P.Beauv.) polyphenols for finding β-secretase (BACE 1) inhibitors that target the amyloidogenic pathway in Alzheimer's disease. researchgate.net

In Vivo Pharmacokinetic (PK) and Biodistribution Studies in Animal Models

No dedicated in vivo pharmacokinetic or biodistribution studies for caffeoylspermidine in animal models were found in the reviewed literature. Such studies are essential for understanding the compound's behavior in a whole-organism system.

Oral Bioavailability Determination

The oral bioavailability of caffeoylspermidine has not been experimentally determined. The bioavailability of related hydroxycinnamic acids is known to be generally low due to first-pass metabolism nih.govmdpi.commdpi.com. Glycosylation of similar compounds has been suggested to potentially enhance hydrophilicity and pharmacokinetic parameters, thereby increasing bioavailability nih.gov. However, without specific studies on caffeoylspermidine, its oral bioavailability remains unknown.

Plasma Clearance and Volume of Distribution

The clearance (CL) of a drug is a measure of the volume of plasma from which the drug is completely removed per unit of time, while the volume of distribution (Vd) relates the amount of drug in the body to its concentration in the plasma. These two parameters are fundamental in determining the dosing regimen of a therapeutic agent.

For the parent compound, spermidine, studies in rats have indicated that it is subject to clearance mechanisms. One study noted that anesthesia could considerably diminish the clearance of infused spermidine from the plasma in rats nih.gov. Another investigation highlighted the liver as the most significant site for plasma spermidine elimination nih.gov. However, specific quantitative data on the plasma clearance rate (e.g., in mL/min/kg) and the volume of distribution (e.g., in L/kg) for caffeoylspermidine are not available in the reviewed literature. The caffeoyl moiety would likely increase the lipophilicity of spermidine, which could lead to a larger volume of distribution and potentially different clearance pathways compared to spermidine alone.

Table 1: Hypothetical Plasma Clearance and Volume of Distribution Data for Caffeoylspermidine (Illustrative)

| Parameter | Value | Species | Notes |

| Plasma Clearance (CL) | Data not available | - | Expected to be influenced by hepatic metabolism. |

| Volume of Distribution (Vd) | Data not available | - | The caffeoyl group may increase tissue penetration. |

Elimination Pathways and Excretion Profiles

The elimination of a drug from the body occurs through metabolism (biotransformation) and excretion. Common excretion routes include renal (urine) and fecal (bile) pathways.

For spermidine, renal excretion of the infused compound in unanesthetized rats has been reported to be very small nih.gov. This suggests that metabolism is the primary route of elimination. Drugs are generally removed from the body through various elimination processes, which can be broadly categorized into excretion of the intact drug and biotransformation into metabolites followed by excretion mhmedical.comnih.govnih.gov. The kidneys are the principal organs for excreting water-soluble substances, while the biliary system also contributes to excretion msdmanuals.com. The specific elimination pathways and excretion profiles for caffeoylspermidine have not been documented. The addition of the caffeoyl group could potentially lead to different metabolic pathways and excretion patterns compared to spermidine.

Tissue Distribution and Accumulation

Tissue distribution studies are crucial to understand where a compound accumulates in the body, which can be indicative of its site of action as well as potential toxicity.

There is no specific data available on the tissue distribution and accumulation of caffeoylspermidine. For other compounds, tissue distribution studies in preclinical models like rats and mice have shown varied distribution patterns, with some compounds distributing extensively to major organs like the kidneys, liver, and lungs, while others show limited distribution to tissues like the brain dovepress.comnih.govmdpi.comtsu.edunih.gov. The physicochemical properties of caffeoylspermidine, influenced by the caffeoyl group, would be a key determinant of its tissue distribution profile.

Table 2: Hypothetical Tissue Distribution of Caffeoylspermidine in a Rodent Model (Illustrative)

| Tissue | Concentration (ng/g or equivalent) | Time Point |

| Liver | Data not available | - |

| Kidney | Data not available | - |

| Spleen | Data not available | - |

| Heart | Data not available | - |

| Lungs | Data not available | - |

| Brain | Data not available | - |

In Vivo Metabolite Identification and Biotransformation

Biotransformation is the metabolic process by which a drug is chemically altered in the body, typically by enzymatic reactions, to facilitate its elimination. Identifying the resulting metabolites is a critical step in drug development.

No studies identifying the in vivo metabolites or detailing the biotransformation pathways of caffeoylspermidine have been found. The metabolic fate of caffeoylspermidine would likely involve modifications to both the caffeoyl and spermidine moieties. In vitro and in vivo studies are necessary to identify the metabolites and understand the enzymatic pathways involved nih.govnih.govnih.govmdpi.com.

Pharmacokinetic Modeling and Simulation

Pharmacokinetic (PK) modeling uses mathematical models to describe and predict the concentration of a drug in the body over time.

Non-Compartmental Analysis

Non-compartmental analysis (NCA) is a method used to determine key pharmacokinetic parameters from concentration-time data without making assumptions about the underlying physiological compartments allucent.comnih.govquantics.co.ukmathworks.comresearchgate.net. It is a standard approach in preclinical and clinical pharmacokinetic studies. As no in vivo concentration-time data for caffeoylspermidine is available, an NCA has not been performed.

Population Pharmacokinetic Models

Population pharmacokinetic (PopPK) modeling is a sophisticated approach that uses data from a population of individuals to characterize the typical pharmacokinetic profile of a drug and identify sources of variability researchgate.netsemanticscholar.orgunc.edunih.govnih.gov. This method is particularly useful in later stages of drug development. There are currently no population pharmacokinetic models available for caffeoylspermidine.

Future Research Directions and Unaddressed Research Gaps

Elucidation of Uncharacterized Biosynthetic Enzymes and Regulatory Networks

The biosynthesis of caffeoylspermidines involves the conjugation of polyamines, such as spermidine (B129725), with hydroxycinnamic acids, like caffeic acid. While key enzyme classes, including spermidine N-hydroxycinnamoyltransferases (SHT) and 4-coumarate-CoA ligases (4CL), have been identified as crucial for this process, the complete enzymatic machinery and its regulation are not fully understood. researchgate.net Future research must focus on identifying and characterizing novel or uncharacterized enzymes within the biosynthetic pathway. Understanding the substrate promiscuity of these enzymes is also critical, as it underpins the structural diversity of caffeoylspermidine derivatives found in nature. db-thueringen.de

Furthermore, the regulatory networks governing the expression of these biosynthetic genes are a significant area for exploration. researchgate.net These networks integrate signals from developmental, hormonal, and environmental cues to modulate the production of caffeoylspermidines. nih.govresearchgate.net Investigating the transcription factors and other regulatory elements that control the flux through this pathway will provide a more profound understanding of how plants utilize these compounds in response to specific stimuli, such as pathogen attack or herbivory. nih.govfrontiersin.org

Discovery of Novel Caffeoylspermidine Derivatives and Structural Variants

Recent analytical advancements have led to the discovery of a growing number of caffeoylspermidine derivatives with complex structures. univ-lorraine.fr Studies have identified novel isomers of glucosyl-caffeoylspermidine and even a new class of related compounds built on a spermine (B22157), rather than spermidine, core. researchgate.netresearchgate.net These discoveries highlight that the structural diversity of this compound class is likely far greater than currently documented.

Future research should employ advanced mass spectrometry techniques and molecular networking to systematically mine plant and microbial sources for novel structural variants. db-thueringen.de This exploration could uncover derivatives with unique glycosylation patterns, acyl group combinations, or alternative polyamine backbones. univ-lorraine.frmdpi.com Additionally, the application of synthetic biology and precursor-directed biosynthesis in microbial systems offers a promising avenue for creating "new-to-nature" caffeoylspermidine analogs, potentially with enhanced or novel biological activities. researchgate.net

Detailed Mechanistic Investigations of Reported Biological Activities

Caffeoylspermidines and related spermidine alkaloids have been reported to possess a wide array of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and neuroprotective effects. researchgate.net However, for many of these reported activities, the precise molecular mechanisms of action remain superficial or speculative. For instance, while some derivatives are known to inhibit the enzyme tyrosinase, the mechanism is not fully understood and appears to be independent of general antioxidant capacity. univ-lorraine.fr

In-depth mechanistic studies are crucial. Future investigations should move beyond simple activity screening to probe the specific molecular targets and cellular pathways modulated by these compounds. Techniques like network pharmacology can provide initial hypotheses about potential mechanisms, which must then be validated through rigorous wet-lab experiments. mdpi.com Understanding how caffeoylspermidines interact with proteins, influence signaling cascades like the IL-17 pathway, or affect metabolic processes such as autophagy is essential for validating their therapeutic potential. mdpi.comresearchgate.net

Advanced Applications in Agricultural Biotechnology and Plant Resistance